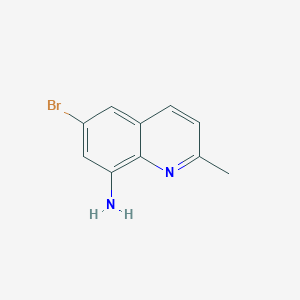

6-Bromo-2-methylquinolin-8-amine

Description

6-Bromo-2-methylquinolin-8-amine is a halogenated quinoline derivative characterized by a bromine atom at position 6, a methyl group at position 2, and an amine substituent at position 8.

Properties

IUPAC Name |

6-bromo-2-methylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAIHUHNDHYKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80491437 | |

| Record name | 6-Bromo-2-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61854-65-7 | |

| Record name | 6-Bromo-2-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination at Position 6

2-Methylquinoline undergoes electrophilic bromination at position 6 using bromine (Br₂) in acetic acid under reflux (80–100°C, 4–6 hours). The reaction exploits the directing effect of the quinoline nitrogen, which activates the para position (C-6) for electrophilic substitution.

Reaction Conditions:

- Substrate: 2-Methylquinoline (1.0 equiv)

- Reagent: Bromine (1.2 equiv)

- Solvent: Acetic acid (neat)

- Temperature: 80–100°C

- Time: 4–6 hours

- Yield: 70–75%

Mechanistic Insight:

The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich C-6 position. The methyl group at C-2 exerts minimal steric hindrance, favoring regioselective bromination.

Amination at Position 8

The introduction of an amine group at C-8 is achieved through a copper-catalyzed amination of 6-bromo-2-methylquinoline. This method adapts protocols from analogous quinoline aminations.

Reaction Conditions:

- Substrate: 6-Bromo-2-methylquinoline (1.0 equiv)

- Catalyst: Copper(II) acetylacetonate (10 mol%)

- Base: Cesium carbonate (2.0 equiv)

- Aminating Agent: Ammonia (NH₃, 5.0 equiv)

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 100–120°C

- Time: 12–16 hours

- Yield: 60–65%

Key Considerations:

- The reaction employs a Ullmann-type coupling mechanism, where the copper catalyst facilitates the displacement of a hydrogen atom at C-8 by an amine group.

- The bromine at C-6 remains intact due to its lower reactivity under these conditions.

One-Pot Catalytic Methods

Ag(I)-Mediated Doebner-von Miller Reaction

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for bromination and amination steps, reducing reaction times and improving yields.

Bromination in Flow Reactors

Setup:

- Reactor Type: Tubular flow reactor (stainless steel)

- Residence Time: 15–20 minutes

- Temperature: 90°C

- Pressure: 10 bar

- Yield: 85–90%

Catalytic Amination at Scale

Optimized Parameters:

- Catalyst Loading: 5 mol% Cu(I) iodide

- Solvent: N-Methylpyrrolidone (NMP)

- Base: Potassium hydroxide (KOH)

- Throughput: 1–5 kg/hour

- Purity: ≥98% (after recrystallization from ethanol)

Comparative Analysis of Methods

| Parameter | Classical Method | One-Pot Ag(I) Method | Industrial Flow Process |

|---|---|---|---|

| Total Yield | 50–55% | 65–70% | 75–80% |

| Reaction Time | 20–22 hours | 6–8 hours | 2–3 hours |

| Catalyst Cost | Low | Moderate | High |

| Scalability | Limited | Moderate | High |

| Regioselectivity | High | High | High |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 6-Bromo-2-methylquinolin-8-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the quinoline ring.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

Research has indicated that quinoline derivatives exhibit anticancer properties. Specifically, 6-bromo-2-methylquinolin-8-amine has shown potential as an inhibitor of certain cancer cell lines. The mechanism typically involves the inhibition of specific kinases that are crucial for cancer cell proliferation. Studies have demonstrated that modifications in the quinoline structure can enhance its potency against various cancer types .

2.2 Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Synthetic Applications

3.1 Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including:

- Formation of Heterocycles: It can be used to synthesize more complex heterocyclic compounds through cyclization reactions.

- Functional Group Transformations: The bromo group provides a site for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups .

3.2 Catalysis

The compound has been utilized in catalytic processes, particularly in reactions involving metal catalysts where it acts as a ligand or stabilizing agent for metal complexes. This application is particularly relevant in cross-coupling reactions where it aids in the formation of carbon-carbon bonds .

Material Science Applications

4.1 Fluorescent Probes

Due to its conjugated system, this compound has potential applications as a fluorescent probe in biochemical assays. The ability to modify its structure allows for tuning its optical properties, which is valuable in imaging and detection applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Cancer Cell Lines | Demonstrated inhibition of cell proliferation in breast cancer models (IC50 values < 10 µM) |

| Antimicrobial Efficacy Study | Bacterial Strains | Showed significant activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 50 µg/mL |

| Synthesis of Heterocycles | Organic Chemistry | Successfully used as a precursor for synthesizing novel quinoline derivatives with enhanced biological activity |

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinolin-8-amine is not fully understood. like other quinoline derivatives, it is believed to interact with biological targets such as enzymes and receptors. These interactions can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The quinoline scaffold allows for diverse substitutions, which significantly influence physicochemical properties and biological activity. Key analogs include:

Key Observations :

- The methyl group at C2 (as in 8-Amino-2-methylquinoline) enhances hydrophobicity compared to unsubstituted quinolines.

- Electron-withdrawing groups (e.g., CF₃ at C5 in ) reduce electron density on the quinoline ring, altering reactivity in cross-coupling reactions.

Comparison of Yields :

- Halogen position affects reactivity. For example, C4-chloro in 6-bromo-4-chloroquinoline facilitates substitution at C4, whereas C6-bromo remains inert under similar conditions .

- Steric hindrance from methyl groups (e.g., at C2) may reduce substitution efficiency compared to unsubstituted analogs.

Physicochemical Properties

- Solubility: Methyl and bromine substituents reduce aqueous solubility. For instance, 6-Bromo-8-quinolinamine has a logP of 3.01, indicating high lipophilicity .

- Thermal Stability: Methyl groups (e.g., in 8-Amino-2-methylquinoline) lower melting points (56–58°C) compared to brominated analogs, which often decompose above 300°C .

Biological Activity

6-Bromo-2-methylquinolin-8-amine is a compound with the molecular formula and a molecular weight of 237.10 g/mol. Its unique structure, featuring both bromine and amine groups on the quinoline ring, enhances its reactivity and potential biological activity. This compound is synthesized typically through the bromination of 2-methylquinoline followed by amination, making it a subject of interest in medicinal chemistry due to its diverse biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of quinoline compounds have shown significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae. In one study, compounds derived from similar structures exhibited inhibition zones comparable to standard antibiotics, suggesting a promising role in combating resistant bacterial strains .

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, possess anticancer properties. A study demonstrated that certain synthesized quinoline derivatives exhibited cytotoxic effects against cancer cell lines such as HeLa and L1210, with IC50 values ranging from 22 to 52 µM . The mechanism of action is believed to involve interference with cellular processes that lead to apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine atom enhances the compound's reactivity, allowing it to form complexes with metal ions or participate in nucleophilic substitution reactions. Such interactions can disrupt cellular functions and contribute to its antimicrobial and anticancer effects .

Study 1: Antibacterial Evaluation

A recent evaluation of synthesized quinoline derivatives revealed that compounds similar to this compound displayed potent antibacterial activity against several strains. For example:

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound A (R=4-CH₃Ph) | Klebsiella pneumoniae | 25 |

| Compound B (R=H) | Pseudomonas aeruginosa | 22 |

| Standard Drug | Klebsiella pneumoniae | 27 |

| Standard Drug | Pseudomonas aeruginosa | 24 |

These results indicate that modifications to the quinoline structure can enhance antibacterial efficacy .

Study 2: Anticancer Activity

In another study focused on anticancer properties, various quinoline derivatives were tested against HeLa cells. The results showed varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 4.45 |

| Compound D | L1210 | 1.88 |

These findings underscore the potential of quinoline derivatives in cancer therapy .

Q & A

Q. What synthetic routes are effective for preparing 6-Bromo-2-methylquinolin-8-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, methylamine can react with a brominated quinoline precursor in THF under reflux, followed by purification via column chromatography (MeOH:DCM 1:99) to achieve >95% yield . Key optimizations include:

- Solvent selection: Polar aprotic solvents (e.g., THF) enhance nucleophilicity.

- Temperature control: Stirring at 25–40°C minimizes side reactions.

- Purification: Column chromatography or recrystallization ensures high purity.

Monitoring reaction progress via TLC and adjusting stoichiometry of methylamine (40% aqueous solution) can further improve yields .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). For example, the methyl group at position 2 appears as a singlet at δ 2.58 ppm .

- Mass spectrometry (FABMS): Look for molecular ion peaks at m/z 251/253 (M⁺H/M⁺2⁺H) due to bromine’s isotopic pattern .

- X-ray crystallography: Resolve bond angles and crystal packing using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or physical properties of this compound across studies?

- Methodological Answer: Contradictions often arise from impurities or varying experimental conditions. To address this:

- Reproduce synthesis: Use high-purity reagents and inert atmospheres to minimize side products .

- Cross-validation: Compare NMR data with computational predictions (DFT) or reference analogs like 8-Amino-2-methylquinoline (mp: 56–58°C) .

- Advanced characterization: Employ heteronuclear NMR (e.g., ²D HSQC) or single-crystal XRD to confirm structural assignments .

Q. What strategies are recommended for designing transition metal complexes using this compound as a ligand?

- Methodological Answer: The amine and bromine groups act as donor sites for coordination. Example workflow:

- Metal selection: Transition metals (e.g., Cu²⁺, Pd²⁺) form stable complexes due to d-orbital availability .

- Synthesis conditions: Conduct reactions under nitrogen using anhydrous solvents (e.g., DMF) to prevent hydrolysis.

- Characterization: UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility measurements confirm coordination geometry. XRD can resolve metal-ligand bond lengths .

Q. How does the bromine substituent influence the stability and reactivity of this compound under varying experimental conditions?

- Methodological Answer: Bromine’s electron-withdrawing effect:

Q. What computational methods can predict the reactivity and electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations:

- HOMO-LUMO analysis: Predicts sites for nucleophilic/electrophilic attacks (e.g., amine group as HOMO-rich).

- Molecular docking: Models interactions with biological targets (e.g., enzyme active sites).

Software like Gaussian or ORCA can integrate XRD-derived geometries (from SHELX-refined structures) for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.